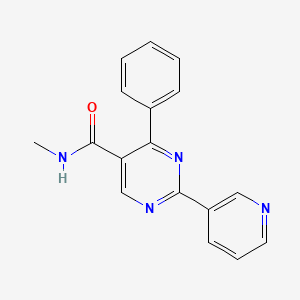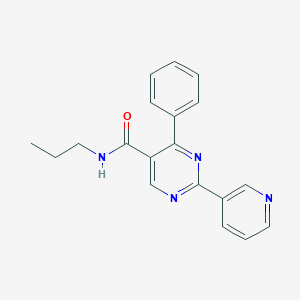![molecular formula C21H24N2O2S B3134342 4-{2-[1,4,5,6-tetrahydrobenzo[f]isoquinolin-3(2H)-yl]ethyl}benzenesulfonamide CAS No. 400079-33-6](/img/structure/B3134342.png)
4-{2-[1,4,5,6-tetrahydrobenzo[f]isoquinolin-3(2H)-yl]ethyl}benzenesulfonamide
Overview
Description
4-{2-[1,4,5,6-Tetrahydrobenzo[f]isoquinolin-3(2H)-yl]ethyl}benzenesulfonamide is a sulfonamide derivative with significant potential in various fields such as medicinal chemistry and pharmaceutical research. Its complex structure and functional groups make it a valuable compound for studying its interactions and applications in different domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[1,4,5,6-tetrahydrobenzo[f]isoquinolin-3(2H)-yl]ethyl}benzenesulfonamide typically involves the following steps:
Formation of 1,4,5,6-tetrahydrobenzo[f]isoquinoline: : This step involves cyclization reactions that yield the desired tetrahydrobenzoisoquinoline core.
Attachment of the ethyl linker: : This is achieved through alkylation or related techniques.
Introduction of the benzenesulfonamide moiety: : This step often involves sulfonylation reactions under controlled conditions.
Industrial Production Methods: Scalable production methods for this compound typically employ high-yield processes and robust reaction conditions, ensuring purity and consistency across batches. These methods often include continuous flow chemistry and automated synthesis setups to optimize the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where specific functional groups are oxidized, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions may involve the hydrogenation of double bonds or reduction of nitro groups within the molecule.
Substitution: : The aromatic ring within the benzenesulfonamide can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Typical reducing agents are hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: : Electrophilic substitution often uses reagents such as halogens, nitrating agents, or sulfonating agents under conditions like strong acids or bases.
Major Products
Oxidized Derivatives: : Includes sulfoxides and sulfones.
Reduced Derivatives: : Potentially including amines and fully hydrogenated rings.
Substituted Products: : Derivatives with various substituents on the aromatic ring, enhancing its versatility.
Scientific Research Applications
Chemistry
The compound is used as an intermediate in organic synthesis, enabling the creation of more complex molecules with potential biological activity.
Biology
In biological studies, this compound can act as a model molecule to study receptor binding and enzyme interactions.
Medicine
In medicinal chemistry, it serves as a lead compound for developing new drugs, particularly those targeting specific receptors or enzymes implicated in diseases.
Industry
Industrially, the compound is used in the synthesis of dyes, agrochemicals, and other high-value chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects can vary depending on its application. Generally, it interacts with specific molecular targets such as:
Receptors: : Binding to G-protein coupled receptors or ion channels.
Enzymes: : Inhibiting or activating key enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-{2-[1,2,3,4-Tetrahydroisoquinolin-3-yl]ethyl}benzenesulfonamide: : Lacks the benzofused ring but shares the tetrahydroisoquinoline core.
4-{2-[1,4,5,6-Tetrahydrobenzo[e]isoquinolin-3(2H)-yl]ethyl}benzenesulfonamide: : Differently fused benzene ring affecting its electronic properties.
Uniqueness
The presence of the benzofused ring in 4-{2-[1,4,5,6-tetrahydrobenzo[f]isoquinolin-3(2H)-yl]ethyl}benzenesulfonamide imparts unique electronic and steric characteristics, influencing its reactivity and binding properties, making it distinct among similar compounds.
Properties
IUPAC Name |
4-[2-(2,4,5,6-tetrahydro-1H-benzo[f]isoquinolin-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c22-26(24,25)19-9-5-16(6-10-19)11-13-23-14-12-21-18(15-23)8-7-17-3-1-2-4-20(17)21/h1-6,9-10H,7-8,11-15H2,(H2,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWXIIBJPBMZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3=C1CN(CC3)CCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N-[(2,6-dichlorophenyl)methoxy]ethenamine](/img/structure/B3134262.png)
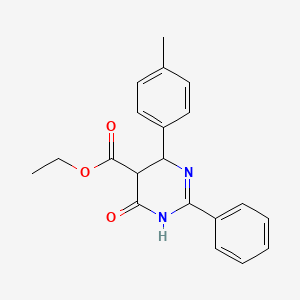
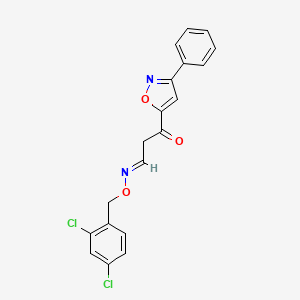
![3-fluoro-4-[[(Z)-1-hydrazinyl-2-nitroethenyl]amino]phenol](/img/structure/B3134276.png)
amine](/img/structure/B3134283.png)
![(E)-methoxy({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine](/img/structure/B3134287.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B3134297.png)
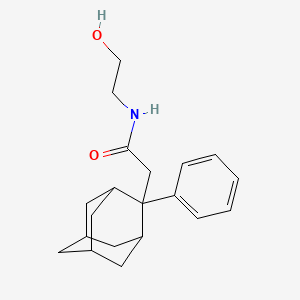
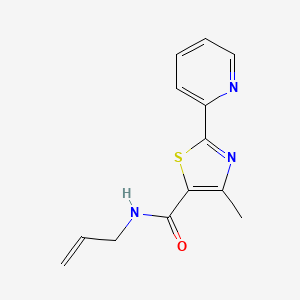
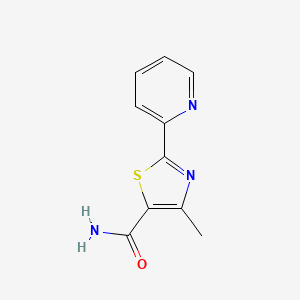
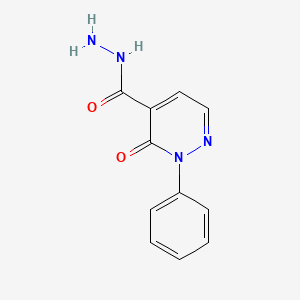
![4-[(E)-2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B3134359.png)
